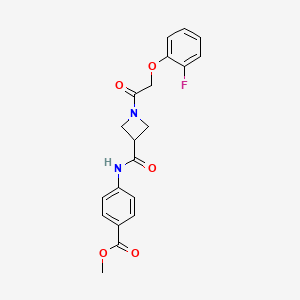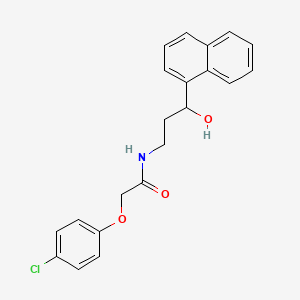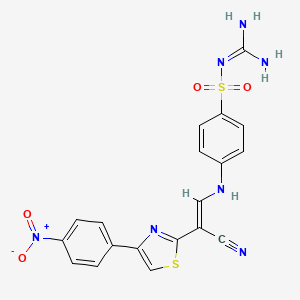
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate" is a multifaceted molecule that appears to be related to various heterocyclic systems and azetidine derivatives. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds have been studied, which can give insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multifunctional reagents that can lead to the formation of heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding precursors and can be used to synthesize a variety of heterocyclic compounds such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . Similarly, the reaction of a dihydro-2-hydroxy-2,3-diphenyl-2H-1,4-oxazine derivative with phenoxyacetyl chloride in the presence of triethylamine yields a 4,4'-disubstituted azetidin-2-one, which is confirmed by X-ray crystallographic analysis . These methods could potentially be adapted for the synthesis of the compound , given its azetidine and benzoate components.
Molecular Structure Analysis
X-ray crystallographic analysis is a powerful tool for determining the molecular structure of compounds. The structure of a 4,4'-disubstituted azetidin-2-one has been confirmed using this technique, which could be relevant for analyzing the molecular structure of "Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate" . Additionally, the use of density functional theory (DFT) calculations can provide theoretical insights into the molecular geometry and electronic properties of similar compounds, as demonstrated in the analysis of a novel benzamide derivative .
Chemical Reactions Analysis
The chemical reactivity of a molecule can be assessed through various theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These methods have been used to investigate the reactivity of a novel benzamide compound . By analogy, similar computational approaches could be applied to "Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate" to predict its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally and theoretically. For example, the novel benzamide compound's crystal structure, vibrational frequencies, HOMO and LUMO energies, and thermodynamic properties have been calculated using DFT . These properties are crucial for understanding the stability and reactivity of the compound. The antioxidant properties of similar compounds have also been evaluated using assays like the DPPH free radical scavenging test . Such analyses could be relevant for assessing the properties of the compound , particularly if it possesses similar functional groups or structural motifs.
Applications De Recherche Scientifique
Transformation and Carboxylation Mechanisms
Research into the transformation and carboxylation mechanisms of phenolic compounds highlights the utility of fluorophenols, providing a foundational understanding for the applications of complex molecules like Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate. One study elucidates the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to investigate the mechanism. The transformation of 2-fluorophenol led to the accumulation of fluorobenzoic acids, indicating a specific pathway for introducing the carboxyl group para to the phenolic hydroxyl group, relevant for understanding the reactions and applications of similar compounds (Genthner, Townsend, & Chapman, 1989).
Antipathogenic Properties
Further, studies on the synthesis and properties of related compounds underscore the antipathogenic potential of molecules with similar structures. For instance, research on acylthioureas, which share functional group similarities with the target compound, demonstrates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential pathway for exploring the antipathogenic applications of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate (Limban, Marutescu, & Chifiriuc, 2011).
Synthetic Pathways and Heterocyclic Systems
Moreover, the synthesis and transformation of related molecules offer insight into the preparation of polyfunctional heterocyclic systems, which is crucial for the development of pharmaceuticals and materials science. Studies on methyl esters similar to the compound reveal versatile reagents for the preparation of polysubstituted heterocyclic systems, highlighting the synthetic utility and potential applications in creating novel compounds with specific biological or chemical properties (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Anticancer Applications
Additionally, the study of amino acetate functionalized Schiff base organotin(IV) complexes, related in their approach to functionalizing molecules for specific properties, shows promise in anticancer drug development. These complexes have been tested against various human tumor cell lines, suggesting a pathway for investigating the anticancer applications of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate and similar compounds (Basu Baul, Basu, Vos, & Linden, 2009).
Orientations Futures
Azetidines have attracted major attention in organic synthesis due to their unique properties and have found applications in drug discovery, polymerization, and as chiral templates . The future research directions could involve developing new synthetic methods, exploring their reactivity, and finding new applications in medicinal chemistry and other fields .
Propriétés
IUPAC Name |
methyl 4-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-27-20(26)13-6-8-15(9-7-13)22-19(25)14-10-23(11-14)18(24)12-28-17-5-3-2-4-16(17)21/h2-9,14H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRDVCDZOBNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)



![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)


![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)